Tetracyanoquinodimethane

Catalog No.
S596090
CAS No.
1518-16-7
M.F
C12H4N4
M. Wt
204.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracyanoquinodimethane

CAS Number

1518-16-7

Product Name

Tetracyanoquinodimethane

IUPAC Name

2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile

Molecular Formula

C12H4N4

Molecular Weight

204.19 g/mol

InChI

InChI=1S/C12H4N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H

InChI Key

PCCVSPMFGIFTHU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N

Synonyms

7,7,8,8-tetracyanoquinodimethane, TCNQ, tetracyanoquinodimethane, tetracyanoquinonedimethane

Canonical SMILES

C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N
TCNQ is a yellow crystalline solid that was first synthesized in 1960. Chemically, it is a member of the quinoid class of organic compounds and contains a central methylene bridging unit with two cyano and four alternating double bonds in its molecular structure. TCNQ is a highly conjugated molecule that is characterized by its strong intermolecular interactions, high electron affinity, and good electrical conductivity.
TCNQ has a melting point of 230-232°C and is practically insoluble in water, but soluble in a wide range of organic solvents such as chloroform, benzene, and acetone. It exhibits a deep yellow color in solution and can undergo reversible oxidation and reduction reactions to form different charge states and radical species.
TCNQ can be synthesized through different chemical routes, including the oxidation of aniline or aniline derivatives with a quinone reagent, or the reaction of maleic anhydride with carbon disulfide and ammonia. The obtained product can be characterized by various analytical techniques such as infrared spectroscopy, UV-vis absorption spectroscopy, mass spectrometry, and X-ray crystallography.
such as Nuclear Magnetic Resonance (NMR), UV-vis spectroscopy, and X-ray crystallography are used to investigate the properties of TCNQ. Researchers use these techniques to determine the purity of the compound, its structure and its electronic properties.
TCNQ has shown to be effective in inhibiting the growth of various types of cancer cells in vitro and in vivo experimental studies. However, its potential application in clinical settings is hindered by the lack of comprehensive studies on its toxicological profile and side effects.
TCNQ can irritate the skin, eyes, and respiratory system. Its inhalation can lead to respiratory tract irritation and CNS depression. Although it has low acute toxicity, it should be handled with care and safety measures should be taken during its synthesis and use in scientific experiments.
TCNQ is an invaluable tool in the scientific method. TCNQ molecules are highly conjugated, which makes them effective candidates for sensors and solar cells due to their electrical conductivity and optical properties. TCNQ is also used in researching superconductivity, crystal structure developments, and in nanotechnology.
The current state of research on TCNQ is focused on deriving its potential applications in nanotechnology, such as developing organic semiconductor devices, molecular electronics, and solar cells. Researchers are also exploring its properties and its potential use in biological applications, such as drug delivery, biosensing, and DNA detection.
There are few future directions for TCNQ research. Some of these include: Exploring its properties towards the development of Organic Light Emitting Diodes (OLEDs), improving its potential use in cancer treatment and exploring its potential in the areas of energy storage and energy generation. Finally, one exciting area of research is the conduction of research to isolate TCNQ in its pure form, as this is currently unavailable in the market and has the potential to revolutionize the way TCNQ is utilized in various fields of research and industry.
Limitations:
One of the limitations in TCNQ research is that its biological activity is not yet fully understood. There is a need for more comprehensive studies that investigate its biochemical mechanisms. Researchers must also investigate the potential adverse effects of TCNQ's side effects to patient.
In conclusion, Tetracyanoquinodimethane is an interesting organic molecule that possesses unique physical and chemical properties, including strong intermolecular interactions, high electron affinity, and good electrical conductivity. It has a wide range of potential applications in various scientific fields such as nanotechnology, as well as showing promising potentials in the area of medical research. Through the conduct of more research, TCNQ can potentially lead to the development of more advanced technologies that can increase efficiency and yield in scientific and industrial processes.

XLogP3

1

UNII

HC6FB4H2KW

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (84.44%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (13.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (86.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (13.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1518-16-7

Wikipedia

Tetracyanoquinodimethane

General Manufacturing Information

Propanedinitrile, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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